2,2'-双(二苯基膦基)联苯

描述

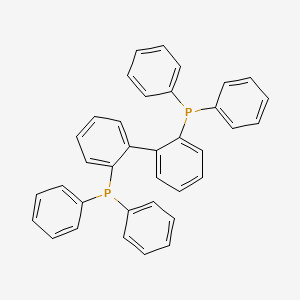

2,2’-Bis(diphenylphosphino)biphenyl is a chelating phosphine that has been used to study the effects of bite angles on the chemical and physical properties of transition metal complexes . It appears as a catalytic ligand in Ni- and Pd-Catalyzed cross-electrophile coupling reactions to form highly substituted 1,3-dienes .

Synthesis Analysis

The synthesis of 2,2’-Bis(diphenylphosphino)biphenyl has been studied extensively. For instance, it has been used in the organic synthesis of enantioselective transformations catalyzed by the complexes of ruthenium, rhodium, and palladium . A novel bisphosphonium salt based on 2,2’-Bis(diphenylphosphino)biphenyl (Binap) has also been synthesized .Molecular Structure Analysis

The molecular formula of 2,2’-Bis(diphenylphosphino)biphenyl is C36H28P2 . Its molecular weight is 522.56 . The structure of this compound has been studied using X-ray crystal structure analysis .Chemical Reactions Analysis

2,2’-Bis(diphenylphosphino)biphenyl plays an essential role in various chemical reactions. It has been used in Ni- and Pd-Catalyzed cross-electrophile coupling reactions to form highly substituted 1,3-dienes . It also appears as a catalytic ligand in these reactions .Physical And Chemical Properties Analysis

2,2’-Bis(diphenylphosphino)biphenyl is a white to almost white powder or crystalline solid . It has a melting point of 215°C . It is soluble in toluene .科学研究应用

Reduction of Aryl Ketones

This compound and its rhodium and ruthenium derivatives are highly selective homogeneous catalysts used for the reduction of aryl ketones .

Reduction of β-Keto Esters

It is also used in the reduction of β-keto esters .

Reduction of α-Amino Ketones

The compound is used in the reduction of α-amino ketones .

Asymmetric Hydrogenation and Hydroformylation of Olefins

It has been used for asymmetric hydrogenation and hydroformylation of olefins .

Asymmetric Heck Reactions

The compound is used in asymmetric Heck reactions .

Asymmetric Isomerizations of Allyls

It is used in asymmetric isomerizations of allyls .

Palladium-Catalyzed Arylamine Coupling

The compound is employed in a palladium-catalyzed arylamine coupling in the preparation of demethylthiocholchines .

Catalysis of Addition of Arylsulfonamides to Styrenes and Olefins

It is used with Cu (II) to catalyze the addition of arylsulfonamides to styrenes and olefins .

作用机制

Target of Action

The primary targets of 2,2’-Bis(diphenylphosphino)biphenyl are metal ions in various chemical reactions . The compound acts as a ligand, binding to these metal ions and forming complexes .

Mode of Action

2,2’-Bis(diphenylphosphino)biphenyl interacts with its targets by donating electron pairs from the phosphorus atoms to the metal ions . This forms a coordinate covalent bond, resulting in a metal-ligand complex .

Biochemical Pathways

The compound is involved in various organic synthesis reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of many organic compounds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is soluble in non-polar organic solvents .

Result of Action

The formation of metal-ligand complexes by 2,2’-Bis(diphenylphosphino)biphenyl can catalyze various organic reactions . This can lead to the synthesis of new organic compounds, including pharmaceuticals and materials .

Action Environment

The action of 2,2’-Bis(diphenylphosphino)biphenyl is influenced by environmental factors such as temperature and solvent . The compound is stable under normal conditions, but its efficacy in catalyzing reactions can be affected by these factors .

安全和危害

未来方向

The future directions of 2,2’-Bis(diphenylphosphino)biphenyl research could involve further exploration of its role in the organic synthesis of enantioselective transformations catalyzed by the complexes of ruthenium, rhodium, and palladium . Additionally, its use in Ni- and Pd-Catalyzed cross-electrophile coupling reactions to form highly substituted 1,3-dienes could be further investigated .

属性

IUPAC Name |

[2-(2-diphenylphosphanylphenyl)phenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTJBNJOHNTQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370589 | |

| Record name | 2,2'-Bis(diphenylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84783-64-2 | |

| Record name | 2,2'-Bis(diphenylphosphino)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[[2-(4-chlorophenyl)-1-oxoethyl]amino]phenyl]butanamide](/img/structure/B1224608.png)

![6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224609.png)

![2-(4-Chlorophenyl)-5-[[(4-methyl-2-thiazolyl)thio]methyl]-1,3,4-oxadiazole](/img/structure/B1224611.png)

![N-phenyl-2-benzo[g][1]benzothiolecarboxamide](/img/structure/B1224617.png)

![1-[4-Ethoxy-3-[[[4-(2-oxolanylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]phenyl]ethanone](/img/structure/B1224621.png)

![3-Iminobenzo[f]chromene-2-carbothioamide](/img/structure/B1224623.png)

![6,8-dimethyl-N-[4-[(5-methyl-3-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1224624.png)

![N-[[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1224632.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1224633.png)

![3-cyclohexyl-2-hydrazinyl-7-(phenylmethyl)-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1224634.png)

![6-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B1224635.png)